Methyl nonafluorobutanesulfonate

Description

Emerging Significance of Perfluorinated Sulfonates in Contemporary Organic Synthesis

Perfluorinated sulfonates, and their derivatives, are emerging as powerful reagents and building blocks in modern organic synthesis. Their utility is rooted in the exceptional stability of the perfluoroalkyl chain and the versatile reactivity of the sulfonate group. Compounds like methyl nonafluorobutanesulfonate serve as reagents in various chemical transformations. cymitquimica.com The perfluorobutanesulfonyl group, often called a "nonaflate" group, is an excellent leaving group, making related compounds like nonafluorobutanesulfonyl fluoride (B91410) (NfF) valuable for converting alcohols (phenols) and enolates into highly reactive nonaflates. wikipedia.org These nonaflate electrophiles are particularly useful in palladium-catalyzed cross-coupling reactions, mirroring the reactivity of more common triflates but often providing superior stability against hydrolysis. wikipedia.org This stability makes them advantageous in reactions like the Buchwald-Hartwig amination. wikipedia.org

Theoretical Frameworks for Understanding Fluorine Effects in Chemical Reactivity

The profound impact of fluorine on molecular properties and reactivity is understood through several theoretical frameworks. The extreme electronegativity of fluorine (the highest of any element) and the strength of the C-F bond (around 441 kJ mol⁻¹) are central to its effects. acs.orgnih.gov These properties lead to significant changes in the electronic nature of molecules. researchgate.net

From a molecular orbital perspective, the reactivity of fluorine-containing compounds can be attributed to the energy and occupancy of their frontier orbitals. researchgate.net The introduction of fluorine can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the molecule's susceptibility to nucleophilic or electrophilic attack. Furthermore, the presence of multiple fluorine atoms creates a "shielding" effect, protecting the carbon backbone from chemical and thermal degradation. researchgate.net This combination of strong polarization, steric effects, and orbital modifications results in compounds with unique stability and reactivity profiles, often leading to enhanced metabolic stability and binding affinity in bioactive molecules. nih.govnih.gov

Strategic Directions in Fluorinated Compound Research and Development

Current research in fluorinated compounds is focused on several strategic directions. A primary goal is the development of novel, safer, and more efficient fluorination methods. researchgate.netnih.gov This includes creating reagents for the precise and regioselective introduction of fluorine into complex molecules, particularly in the late stages of synthesis, which is highly valuable in drug discovery. researchgate.net

Another major thrust is the design and synthesis of novel fluorinated materials and bioactive agents. In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance pharmacological properties like metabolic stability and bioavailability. nih.govnih.gov Approximately 25% of all small-molecule drugs now contain fluorine. nih.gov Research is also expanding into new applications for perfluorinated compounds, such as in advanced electrolytes for lithium-ion batteries and as environmentally acceptable solvents. chemicalbook.com The development of new "click chemistry" reactions, like the Sulfur(VI) Fluoride Exchange (SuFEx), which uses sulfur-fluorine motifs, represents a new frontier for rapidly synthesizing diverse and complex fluorinated molecules for drug discovery and materials science. frontiersin.org

This compound: A Detailed Profile

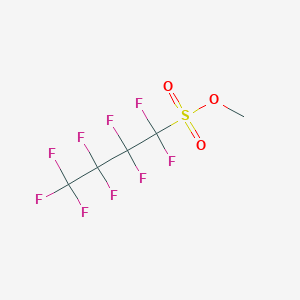

This compound (CH₃C₄F₉SO₃) is a fluorinated organic compound that exemplifies the unique intersection of fluorine and sulfonate chemistry. cymitquimica.com Its structure, featuring a methyl group attached to a nonafluorobutanesulfonate moiety, gives it a distinct set of properties valuable in specialized chemical applications.

The compound is characterized by the high thermal and chemical stability imparted by the perfluorinated butyl chain. cymitquimica.com While the fluorinated chain provides hydrophobic characteristics, the sulfonate group adds polarity, enhancing its solubility in polar solvents. cymitquimica.com

Below are the key properties of this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6401-03-2 |

| Molecular Formula | C₅H₃F₉O₃S |

| Molecular Weight | 314.13 g/mol |

| Appearance | Clear liquid |

| InChI Key | InChI=1/C5H3F9O3S/c1-17-18(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 |

Data sourced from available chemical databases. cymitquimica.com

Research Findings and Applications

This compound is primarily utilized as a reagent in organic synthesis. cymitquimica.com Its highly fluorinated structure and the presence of the sulfonate group make it a subject of interest in materials science and pharmaceutical research. The compound's stability and reactivity profile are central to its application. While specific, detailed research findings on this exact molecule are limited in publicly available literature, its reactivity can be inferred from related compounds like perfluorobutanesulfonyl fluoride (NfF).

The synthesis of related perfluoroalkanesulfonamides often involves the reaction of a perfluoroalkanesulfonyl fluoride with an appropriate amine or alcohol. researchgate.netnih.gov For instance, N-alkyl perfluoroalkanesulfonamides can be synthesized from perfluorooctanesulfonyl fluoride, a process that provides a model for the potential synthesis routes for sulfonate esters like this compound. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₅H₃F₉O₃S |

| Perfluorobutanesulfonyl fluoride | C₄F₁₀O₂S |

| Perfluorooctanesulfonyl fluoride | C₈F₁₈O₂S |

| N-alkyl perfluoroalkanesulfonamides | Varies |

| Buchwald-Hartwig amination | Reaction Type |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Reaction Type |

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O3S/c1-17-18(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQMSULGPPSGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382274 | |

| Record name | Methyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6401-03-2 | |

| Record name | Methyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Nonafluorobutanesulfonate and Analogs

Preparative Routes to Nonafluorobutanesulfonate Esters

The formation of nonafluorobutanesulfonate esters, including the methyl derivative, can be achieved through several established chemical pathways. These routes often begin with precursors that already contain the perfluorinated butyl chain and a sulfur-containing functional group, which is then converted to the desired sulfonate ester.

Synthesis via Fluorination of Sulfur-Containing Precursors

One of the primary industrial methods for producing perfluorinated compounds is electrochemical fluorination (ECF). researchgate.net This process involves dissolving an organic compound, such as a sulfonyl halide (e.g., C₄H₉SO₂Cl), in anhydrous hydrogen fluoride (B91410) and applying an electric current. researchgate.net The hydrogen atoms on the carbon backbone are replaced with fluorine atoms at the anode. researchgate.net While effective, this process can lead to a mixture of linear and branched isomers. researchgate.netnih.gov

Another approach involves the use of sulfur-based fluorinating reagents. A good partnership between “soft” sulfur and “hard” fluorine creates a rich chemistry for the introduction of structurally diverse fluorine or fluoroalkyl groups into organic molecules. sioc.ac.cn Reagents like SulfoxFluor can be prepared on a large scale through the direct amidation of a sulfonyl chloride followed by a chlorine-fluorine exchange. sioc.ac.cn

Oxidative Derivatization Pathways to Sulfonates

Oxidative derivatization presents another viable route to sulfonates. This method typically involves the oxidation of a precursor sulfur-containing compound to form the sulfonate. For instance, perfluoroalkyl sulfonyl fluorides can be synthesized via the oxidation of the corresponding sulfides. sioc.ac.cn

A more general example of oxidative derivatization in sulfonate synthesis involves the use of strong oxidizing agents. For example, potassium hydrogenperoxymonosulfate (Oxone®) has been used as a derivatizing agent to yield strongly fluorescent sulfoxides from their precursors. researchgate.net While this specific example leads to a sulfoxide, similar oxidative principles can be applied to generate sulfonates from appropriate sulfur-containing starting materials.

Advanced Synthetic Protocols for Methyl Nonafluorobutanesulfonate Derivatives

Beyond the fundamental preparative routes, more advanced and specialized methods have been developed for the synthesis of this compound and its derivatives. These protocols offer greater control over the final product and enable the creation of novel materials.

Elaboration of Alkyl Nonafluorobutanesulfonates

Once alkyl nonafluorobutanesulfonates are formed, they can be further elaborated. A series of new alkyl and silyl (B83357) esters of nonafluorobutanesulfonic acid have been prepared by different methods. researchgate.net These esters, including the methyl derivative, are powerful alkylating or silylating reagents. researchgate.net For instance, N-alkyl perfluoroalkanesulfonamides can be alkylated with an alcohol using the Mitsunobu reaction. nih.govresearchgate.net

The synthesis of methyl trifluoromethanesulfonate (B1224126) (methyl triflate), a related compound, is often achieved by methylating triflic acid with dimethyl sulfate. wikipedia.org A similar principle can be applied to the synthesis of this compound, where nonafluorobutanesulfonic acid is reacted with a methylating agent.

| Precursor | Reagent | Product |

| Nonafluorobutanesulfonic acid | Dimethyl sulfate | This compound |

| Perfluorooctanesulfonyl fluoride | Ammonia | Perfluorooctanesulfonamide |

| N-Alkyl perfluoroalkanesulfonamide | Bromoethanol | N-Alkyl perfluoroalkanesulfonamidoethanol |

Ionic Liquid Synthesis Featuring Nonafluorobutanesulfonate Anions

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of a large organic cation and an inorganic or organic anion. nih.govyoutube.comyoutube.com The nonafluorobutanesulfonate anion is a component of some ionic liquids. rsc.org The synthesis of these ILs typically involves a two-step process: formation of the desired cation, followed by anion exchange. youtube.com

For example, a common method involves the quaternization of a nitrogen-containing heterocycle (like imidazole (B134444) or pyridine) with an alkyl halide to form the cation. youtube.com Subsequently, the halide anion is exchanged for the nonafluorobutanesulfonate anion. The properties of the resulting ionic liquid are influenced by the structure of both the cation and the anion. nih.gov

| Cation Precursor | Anion Source | Ionic Liquid |

| 1-Ethyl-3-methylimidazolium chloride | Lithium nonafluorobutanesulfonate | [C₂C₁im][NF] |

Sustainable Approaches in Perfluorinated Sulfonate Synthesis

The environmental persistence of many perfluorinated compounds has led to research into more sustainable synthetic approaches. researchgate.net One strategy is to reduce the chain length of the perfluorinated group. researchgate.net For example, perfluorobutanesulfonates are considered as alternatives to their longer-chain counterparts like perfluorooctanesulfonates (PFOS).

Another approach focuses on the development of greener reaction conditions. This can include the use of less hazardous solvents and reagents, as well as improving the efficiency of reactions to minimize waste. The synthesis of methyl ester sulfonates (MES) from renewable resources like coconut oil is an example of a more sustainable approach to surfactant production. ijrpr.com This process involves transesterification followed by sulfonation. ijrpr.com While not a direct synthesis of this compound, the principles of using bio-based starting materials and efficient reaction pathways are relevant to the broader goal of sustainable perfluorinated sulfonate synthesis.

Integration of Green Chemistry Principles in Fluorine Chemistry

The incorporation of fluorine into organic molecules can bestow unique and beneficial properties, such as enhanced stability, lipophilicity, and bioavailability. numberanalytics.com Despite these advantages, conventional fluorination techniques often utilize hazardous and corrosive reagents like hydrofluoric acid (HF) and fluorine gas (F2), which are dangerous to handle and generate substantial waste. numberanalytics.com The growing demand for fluorinated compounds has therefore necessitated the development of more environmentally benign synthetic methodologies. numberanalytics.com

Green fluorination aims to reduce or eliminate the use and generation of hazardous substances by focusing on key principles such as waste prevention, atom economy, and the use of less hazardous reagents and safer solvents. vapourtec.com This approach not only mitigates environmental impact but also improves the safety and efficiency of chemical manufacturing. numberanalytics.com

Recent progress in green fluorination includes the development of eco-friendly fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor, as alternatives to traditional hazardous reagents. numberanalytics.com Furthermore, innovative techniques like electrochemical and photochemical fluorination are gaining prominence. numberanalytics.com Electrochemical methods, for instance, can offer a reagent-free approach by using an electric current to drive fluorination reactions under mild conditions, thus minimizing waste. numberanalytics.com These advancements align with the core tenets of green chemistry, paving the way for a more sustainable chemical industry. numberanalytics.com

The following table outlines the twelve guiding principles of green chemistry, which are foundational to developing sustainable fluorination processes.

| Principle | Description |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. vapourtec.comacs.org |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. vapourtec.comacs.org |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. vapourtec.com |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. vapourtec.com |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. vapourtec.com |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should ideally be conducted at ambient temperature and pressure. vapourtec.comacs.org |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. vapourtec.com |

| 8. Reduce Derivatives | Unnecessary derivatization (e.g., use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. vapourtec.comacs.org |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. vapourtec.com |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. vapourtec.com |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. vapourtec.com |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. vapourtec.com |

Methodologies for Reagent Recovery and Recirculation (e.g., nonaflyl fluoride recycling)

A key aspect of sustainable synthesis is the ability to recover and reuse reagents, moving towards a circular chemical economy. In the synthesis of analogs of this compound, such as Trifluoromethyl nonaflate (TFNf), significant progress has been made in reagent recycling. nih.gov TFNf is a scalable and easy-to-handle trifluoromethoxylating reagent that can be prepared safely in a simple, large-scale process. nih.gov

A notable feature of its synthesis is that the nonaflyl portion of the TFNf reagent can be easily recovered and recycled. nih.gov During the reaction, this portion is converted into nonaflyl fluoride (NfF). This by-product can be efficiently reclaimed for subsequent synthetic cycles.

The recovery process for nonaflyl fluoride is remarkably straightforward, as detailed in the table below.

| Step | Description | Rationale |

| 1. Reaction Completion | The trifluoromethoxylation reaction using TFNf is carried out in an acetonitrile (B52724) solvent. | Acetonitrile is the chosen medium for the primary reaction. |

| 2. Phase Separation | Upon completion, the generated nonaflyl fluoride (NfF) spontaneously separates from the acetonitrile reaction mixture. | This is due to the poor solubility of NfF in acetonitrile, causing it to form a distinct layer. |

| 3. Physical Recovery | The separated NfF layer can be recovered by simple physical means, such as pipetting. | The immiscibility of the by-product allows for a simple, low-energy separation technique without the need for complex purification steps. |

| 4. Recycling | The recovered NfF can be hydrolyzed and undergo an anion exchange reaction to be reused in the synthesis of new TFNf. nih.gov | This creates a closed loop for the nonaflyl moiety, reducing waste and improving the overall atom economy of the process. |

This efficient recycling of nonaflyl fluoride is a prime example of green chemistry in action, demonstrating waste reduction at the source and maximizing material efficiency. This approach is part of a broader trend in fluorine chemistry to develop synthetic methodologies that recycle fluoride from various sources, including industrial fluorocarbons and per- and polyfluoroalkyl substances (PFAS). sciencedaily.comchemrxiv.org Such innovations are crucial, especially given that the primary source of fluorine, fluorspar, is a finite mineral resource. worktribe.com

Applications of Methyl Nonafluorobutanesulfonate in Modern Organic Synthesis

Utility as a Reagent for Directed Functionalization

The reactivity of methyl nonafluorobutanesulfonate allows for its use in the strategic modification of organic molecules. The nonafluorobutanesulfonate group can act as an effective leaving group, facilitating various substitution reactions.

Selective Introduction of Perfluorinated Moieties

The introduction of perfluorinated chains into organic molecules can dramatically alter their physical, chemical, and biological properties. While direct perfluoroalkylation methods often involve radical pathways using reagents like perfluorodiacyl peroxides, the use of sulfonate esters provides an alternative approach. researchgate.net Although direct examples of this compound being used to introduce the nonafluorobutyl group are not extensively documented in readily available literature, the principle of using sulfonate esters in such transformations is well-established. periodicchemistry.com In these reactions, the sulfonate group acts as a leaving group, allowing a nucleophile to displace it. In the context of perfluoroalkylation, a reagent that could deliver a nucleophilic perfluoroalkyl group would be required to react with an electrophile, or conversely, the substrate could be converted into a nucleophile to react with a perfluoroalkylating agent.

Engagement in Alkyne Derivatization Strategies

The derivatization of alkynes is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Terminal alkynes, in particular, exhibit notable acidity, allowing for deprotonation to form highly nucleophilic acetylide anions. libretexts.orglibretexts.org These anions can then participate in substitution reactions, typically with alkyl halides, to form new carbon-carbon bonds. libretexts.org

While the direct reaction of acetylides with this compound is not a commonly cited application, the general reactivity of sulfonate esters suggests its potential as an electrophile in such reactions. periodicchemistry.com The nonafluorobutanesulfonate anion is an excellent leaving group, which would favor nucleophilic substitution. A reaction between a lithium or sodium acetylide and this compound would be expected to yield a substituted alkyne, although this specific transformation requires further investigation to be confirmed as a practical synthetic method. Other strategies for alkyne derivatization include ruthenium-catalyzed azide-alkyne cycloadditions and oxysulfonylation with sodium sulfinates to form β-keto sulfones. mdpi.comchemrxiv.org

Advanced Applications in Chemical Materials Research

The unique electronic properties and stability conferred by the perfluoroalkyl chain make this compound and its derivatives valuable components in the formulation of advanced materials for microfabrication and energy storage.

Incorporation into Resist Compositions for Microfabrication

In the semiconductor industry, photolithography is a critical process for creating intricate patterns on silicon wafers. This process relies on photoresists, materials that change their solubility upon exposure to light. Chemically amplified resists (CARs) are a key class of photoresists that use a photoacid generator (PAG) to catalyze a change in the polymer's properties. semiconductors.orggoogle.com

Perfluorinated sulfonates, particularly nonafluorobutanesulfonates (nonaflates), have become essential components of PAGs. semiconductors.org Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, these PAGs generate a strong acid, nonafluorobutanesulfonic acid. This acid then diffuses through the resist and catalyzes reactions that alter the solubility of the polymer matrix, allowing for the development of the desired pattern. semiconductors.orgnih.gov

The use of perfluorinated anions like nonaflate offers several advantages:

High Acid Strength: The generated perfluorinated sulfonic acid is a very strong acid, leading to efficient catalysis and high sensitivity of the photoresist. semiconductors.org

Controlled Diffusion: The size and nature of the anion can be tuned to control the diffusion of the photoacid, which is critical for achieving high resolution and minimizing line-edge roughness in the final pattern. nih.gov

Solubility and Stability: Onium salts of nonaflates generally exhibit good solubility in the solvents used for photoresist formulations and possess high thermal stability. semiconductors.org

Recent research has focused on developing novel nonionic and polymer-bound PAGs containing perfluorinated groups to further enhance resolution and sensitivity while minimizing acid diffusion issues. nih.gov

| PAG Characteristic | Benefit of Perfluorinated Sulfonates (e.g., Nonaflates) |

| Photo-generated Acid | High acid strength for efficient catalysis. semiconductors.org |

| Anion Properties | Good solubility and thermal stability of onium salt PAGs. semiconductors.org |

| Pattern Fidelity | Potential for controlled acid diffusion to improve resolution. nih.gov |

Electrolyte Development Using Perfluorinated Sulfonate Salts

The development of safe and high-performance electrolytes is a major challenge in lithium-ion battery research. Perfluorinated compounds are being explored as additives or co-solvents to improve the safety and electrochemical performance of these batteries. The inclusion of fluorine imparts properties such as non-flammability and high electrochemical stability.

Research has shown that using nonflammable hydrofluoroethers like methyl nonafluorobutyl ether (MFE) as a co-solvent can create electrolytes with no flash point, significantly enhancing battery safety. While MFE itself is not a sulfonate, its use in conjunction with lithium salts containing perfluorinated sulfonylimide anions, such as lithium bis(nonafluorobutane-1-sulfonyl)imide (LiBNFSI), demonstrates the synergy of perfluorinated components in electrolyte formulations. elsevierpure.com

Electrolytes formulated with these perfluorinated materials exhibit several beneficial properties:

Improved Safety: The high fluorine content leads to non-flammable electrolytes.

Wide Electrochemical Window: Ionic liquids based on the bis(nonafluorobutane-1-sulfonyl)imide anion have shown wide electrochemical stability windows, which is crucial for high-voltage battery applications. elsevierpure.com

Enhanced Ionic Conductivity: While high concentrations of viscous ionic liquids can sometimes lower conductivity, optimized formulations can achieve high ionic conductivity, facilitating efficient ion transport. elsevierpure.comosti.govrsc.orgtib.eu

Stable Electrode-Electrolyte Interface: Perfluorinated additives can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode, which is essential for long-term cycling stability.

The table below summarizes the performance of a lithium-ion cell using an electrolyte containing a perfluorinated sulfonylimide-based ionic liquid.

| Electrolyte Component | Property | Value |

| 1-ethyl-3-methylimidazolium bis(nonafluorobutane-1-sulfonyl)imidate (Im1,3BNFSI) based electrolyte | Maximum Electrical Conductivity | 2.21 mS·cm-1 elsevierpure.com |

| LiFePO4/Ionic Liquid Electrolyte/Li Coin Cell | Specific Capacity | 132.75 mAh·g-1 elsevierpure.com |

| LiFePO4/Ionic Liquid Electrolyte/Li Coin Cell | Electrochemical Stability Window | 4.3 V elsevierpure.com |

Computational and Theoretical Investigations of Methyl Nonafluorobutanesulfonate Systems

Quantum Mechanical Characterization of Molecular Structure and Electronic Properties

Quantum mechanical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, stability, and electronic features. These calculations are foundational for understanding the inherent properties of methyl nonafluorobutanesulfonate.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying sulfonate systems. researchgate.netresearchgate.net DFT methods are used to determine the electron density of a molecule to calculate its energy and other properties. aps.org For this compound, DFT is applied to optimize the molecular geometry, finding the most stable arrangement of atoms by minimizing the energy.

This optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations are used to probe the electronic landscape of the molecule. epstem.net Key descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. epstem.netnih.gov A large gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to nucleophilic or electrophilic attack. epstem.net In this compound, the highly electronegative fluorine and oxygen atoms create significant electron-deficient regions, particularly around the sulfur and carbon atoms, which the MEP map would highlight.

Table 1: Calculated Electronic Properties of this compound via DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -11.5 eV | Indicates the energy of the outermost electron orbital; relates to the molecule's ability to donate electrons. |

| Energy of LUMO | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 10.3 eV | A large gap suggests high chemical stability and low reactivity. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, arising from its asymmetric charge distribution. |

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters, which is crucial for structure verification. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For flexible molecules, accurate prediction requires averaging the chemical shifts over a Boltzmann distribution of low-energy conformers. d-nb.info Discrepancies between predicted and experimental shifts are often quantified using the Mean Absolute Error (MAE), with lower values indicating better agreement. idc-online.commdpi.com For this compound, this approach can predict the chemical shifts for the methyl protons and the various fluorine and carbon environments, aiding in the assignment of experimental spectra.

Table 2: Comparison of Predicted and Hypothetical Experimental NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (δ) | Hypothetical Experimental Shift (δ) | Deviation |

|---|---|---|---|

| ¹H (CH₃) | 4.15 | 4.20 | -0.05 |

| ¹³C (CH₃) | 62.5 | 63.1 | -0.6 |

| ¹³C (CF₃) | 118.9 | 119.5 | -0.6 |

| ¹³C (CF₂) | 110.2 | 110.8 | -0.6 |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its shape at a given temperature. nih.gov

For this compound, MD simulations are essential for exploring its conformational landscape. lumenlearning.com The molecule possesses several rotatable single bonds, primarily the C₄F₉–S, S–O, and O–CH₃ bonds. Rotation around these bonds gives rise to various conformers with different energies. libretexts.org Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. oregonstate.edupdx.edu

Key conformers are often described by the dihedral angles between bulky groups. For instance, rotation around the S-O bond can lead to gauche and anti arrangements of the nonafluorobutyl and methyl groups. The relative energies of these conformers are determined by a balance of steric hindrance and electrostatic interactions. The bulky and highly electronegative nonafluorobutyl group likely imposes significant steric and electronic constraints on the molecule's preferred shape. lumenlearning.com MD simulations can map the potential energy surface as a function of these rotations, identifying the most populated conformational states. youtube.com

Table 3: Conformational Analysis of the S-O Bond Rotation

| Conformer | C₄F₉-S-O-CH₃ Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 (Global Minimum) | The bulky C₄F₉ and CH₃ groups are positioned opposite each other, minimizing steric strain. |

| Gauche | ~60° | +1.5 | The groups are adjacent, leading to some steric interaction. |

| Eclipsed (Syn) | ~0° | +5.0 (Transition State) | The groups overlap, resulting in maximum steric and torsional strain; represents an energy barrier. |

Mechanistic Insights from Theoretical Reaction Dynamics

Theoretical methods can also be used to model the progress of chemical reactions, providing insights into reaction rates and product selectivity that are difficult to obtain experimentally.

Marcus theory was originally developed to explain electron transfer reaction rates but can be extended to other energy transfer (EnT) processes. wikipedia.orgresearchgate.net It provides a framework for calculating the activation energy of a transfer event based on two key parameters: the thermodynamic driving force (ΔG°, the free energy change of the reaction) and the reorganization energy (λ). rsc.orglibretexts.org

The reorganization energy (λ) is the energy required to distort the structures of the reactants and the surrounding solvent into the geometry of the transition state, without the actual transfer occurring. libretexts.org In a hypothetical energy transfer reaction where this compound acts as either a donor or an acceptor, DFT calculations could be used to compute the necessary components: the optimized geometries of the reactant and product states and the driving force.

A key prediction of Marcus theory is the existence of the "inverted region," where, contrary to intuition, increasing the driving force beyond the reorganization energy (i.e., when -ΔG° > λ) leads to a decrease in the reaction rate. libretexts.orglibretexts.org By computationally modeling a potential energy transfer process, one could predict the kinetic feasibility and explore how the rate depends on the system's properties.

Table 4: Marcus Theory Predictions for Energy Transfer Rate

| Region | Condition | Effect on Reaction Rate (k) |

|---|---|---|

| Normal | -ΔG° < λ | Rate increases as driving force increases. |

| Activationless | -ΔG° = λ | Rate reaches its maximum value. |

| Inverted | -ΔG° > λ | Rate decreases as driving force increases. |

Computational modeling is a powerful tool for understanding and predicting the stereochemical outcome of a chemical reaction. By calculating the potential energy surface for a reaction, chemists can identify the transition states leading to different stereoisomeric products. According to transition state theory, the product formed fastest is the one with the lowest-energy transition state.

For a hypothetical reaction involving this compound, such as an addition to a prochiral substrate, computational models could be built for the transition states of all possible stereochemical pathways (e.g., attacks from different faces of a planar group). By calculating the free energies of these competing transition states using high-level quantum mechanical methods, one can predict the diastereomeric or enantiomeric excess of the reaction. This analysis can reveal the subtle non-covalent interactions—such as steric hindrance or electrostatic interactions involving the sulfonate group—that dictate which stereochemical pathway is favored, providing a rational basis for explaining or predicting stereoselectivity. lumenlearning.com

Environmental Dynamics and Degradation Pathways of Perfluorinated Sulfonates

Abiotic Transformation Mechanisms of Nonafluorobutanesulfonate and Analogs

Perfluoroalkyl substances (PFAS) are notoriously stable and generally not susceptible to degradation by common environmental abiotic processes such as hydrolysis or photolysis. nih.gov The perfluoroalkyl chain of nonafluorobutanesulfonate is highly resistant to chemical and thermal degradation. nih.gov

Biotic Degradation Studies of Polyfluoroalkyl and Perfluoroalkyl Sulfonates

The strong C-F bonds that define perfluoroalkyl sulfonates also make them exceptionally resistant to microbial degradation. researchgate.net This resistance is a primary reason for their classification as "forever chemicals." youtube.com

Extensive research has shown that perfluoroalkyl sulfonates (PFSAs) are highly resistant to microbial breakdown under both anaerobic and aerobic conditions. rsc.orgrsc.org In one long-term study, Perfluorooctane (B1214571) sulfonate (PFOS) was not reductively dehalogenated by an anaerobic microbial consortium even after 3.4 years of incubation. researchgate.netrsc.org Similarly, shorter-chain alternatives like perfluorobutane sulfonate (PFBS), the anionic form of the subject compound's degradation product, also proved resistant to anaerobic biodegradation. rsc.orgrsc.org No conclusive evidence of microbial degradation was found for short-chain perfluoroalkyl substances under aerobic conditions after 32 weeks. rsc.orgrsc.org

Despite this high resistance, some recent studies indicate that biodegradation may be possible under specific conditions with specialized microbial communities. One study investigating an AFFF-contaminated site observed a significant decrease (46.4 ± 11.0%) in the total mass of PFOS over 45 days in microcosms amended with a known dehalogenating culture (WBC-2) and chlorinated solvent co-contaminants. nih.gov The research suggested that an increased abundance of sulfate-reducing bacteria, such as Desulfosporosinus and Sulfurospirillum, was linked to the PFOS removal, potentially initiating biodegradation through a desulfonation step. nih.gov However, for the vast majority of environmental conditions and microbial populations, PFSAs are considered non-biodegradable. researchgate.net

| Compound | Condition | Microbial Consortium | Incubation Period | Result | Source |

|---|---|---|---|---|---|

| PFOS | Anaerobic | Wastewater Sludge | 3.4 years | No reductive dehalogenation observed | researchgate.netrsc.org |

| PFBS | Anaerobic | Wastewater Sludge | >110 weeks | Resistant to biodegradation | rsc.orgrsc.org |

| Short-chain PFAAs | Aerobic | Wastewater Sludge | 32 weeks | No conclusive evidence of degradation | rsc.org |

| PFOS | Anaerobic (with cVOCs) | Dehalogenating culture WBC-2 | 45 days | 46.4% removal; potential desulfonation | nih.gov |

While terminal PFSAs like nonafluorobutanesulfonate are largely inert, many polyfluorinated substances, known as precursors, can be transformed in the environment to yield these persistent final products. nih.gov These precursors are a significant source of terminal PFSA contamination in the environment. amazonaws.com

Research at sites contaminated with aqueous film-forming foams (AFFF) has identified several key biotransformation pathways for precursor compounds. For example, C6 perfluoroalkyl sulfonamido compounds, which are common in some AFFF formulations, are known to biodegrade into the highly persistent perfluorohexane (B1679568) sulfonate (PFHxS). amazonaws.comdtic.mil Specific precursors like perfluorohexane sulfonamido propyl amine (PFHxSAm) and perfluorohexane sulfonamido propyl quaternary amine (PFHxSAmS) undergo microbially-mediated transformation, with perfluorohexane sulfonamide (FHxSA) identified as an intermediate metabolite. amazonaws.comserdp-estcp.mil This transformation involves the microbial oxidation (nitrification) of the non-fluorinated amine moieties. dtic.milserdp-estcp.mil

| Precursor Compound | Abbreviation | Intermediate Metabolite | Terminal Product | Source |

|---|---|---|---|---|

| Perfluorohexane sulfonamido propyl amine | PFHxSAm | Perfluorohexane sulfonamide (FHxSA) | Perfluorohexane sulfonate (PFHxS) | amazonaws.comserdp-estcp.mil |

| Perfluorohexane sulfonamido propyl quaternary amine | PFHxSAmS | Perfluorohexane sulfonamide (FHxSA) | Perfluorohexane sulfonate (PFHxS) | dtic.milserdp-estcp.mil |

| Fluorotelomer Sulfonates | FTSs | Not specified | Perfluoroalkyl Carboxylates (PFCAs) | nih.gov |

Environmental Fate and Transport Modeling of Perfluorinated Sulfonate Precursors

Understanding the environmental fate of perfluorinated sulfonates requires modeling the behavior of both the terminal compounds and their precursors, which often have different physical and chemical properties that affect their transport.

Perfluorinated sulfonates are highly persistent and mobile in aquatic environments, leading to widespread detection in surface waters. nih.gov Their mobility is influenced by their structure; they possess a hydrophobic and oleophobic perfluoroalkyl tail and a hydrophilic sulfonate head group. nih.gov This surfactant-like nature affects their partitioning between water, soil, and air. nih.gov

In terrestrial systems, the mobility of these compounds can be complex. While they are generally water-soluble, they can sorb to sediments and soils, particularly those with higher organic carbon content. dtic.mil However, in low organic carbon soils, such as the sandy aquifer at Joint Base Cape Cod, sorption is less significant, leading to greater mobility. amazonaws.com At this site, temporal fluctuations in the concentrations of the highly mobile perfluorobutane sulfonate (PFBS) in groundwater were correlated with soil moisture, indicating that saturation events can flush these compounds from the vadose zone into the aquifer. amazonaws.comdtic.mil In contrast, precursor compounds with a greater propensity for sorption did not show this correlation. amazonaws.comdtic.mil Modeling studies constrained by field measurements suggest that the biodegradation half-life of these precursors in soil can be very long, estimated at 40 to 150 years, acting as a long-term source of terminal PFAS to groundwater. dtic.milserdp-estcp.mil

| Characteristic | Finding | Source |

|---|---|---|

| Persistence | Highly resistant to abiotic and biotic degradation, leading to classification as "forever chemicals." | researchgate.netnih.gov |

| Precursor Half-Life | Estimated biodegradation half-life in soil is 40-150 years, acting as a long-term contamination source. | dtic.milserdp-estcp.mil |

| Mobility in Water | High mobility in aquatic systems; widely detected in surface waters globally. | nih.gov |

| Mobility in Soil | Variable; influenced by soil organic carbon and compound structure. Highly mobile in low-organic carbon sand. | amazonaws.comdtic.mil |

| Soil-Groundwater Transport | Saturation events can flush more mobile PFAS (e.g., PFBS) from soil into groundwater. Soil acts as a long-term reservoir. | amazonaws.comdtic.mil |

The discovery of perfluorinated sulfonates in remote regions like the Arctic, far from direct industrial sources, points to their capacity for long-range environmental transport. diva-portal.orgacs.org Since terminal PFSAs like nonafluorobutanesulfonate are not volatile, their direct atmospheric transport over long distances is unlikely. diva-portal.org

The primary mechanism invoked to explain this phenomenon is the "precursor hypothesis." diva-portal.org This theory posits that more volatile polyfluorinated precursor compounds, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamido alcohols (FOSEs), are released into the atmosphere. diva-portal.org These neutral, volatile precursors can travel long distances via atmospheric currents. diva-portal.orgnih.gov During this transport, they can undergo atmospheric oxidative transformation, degrading into the stable, non-volatile terminal PFSAs and PFCAs, which are then deposited onto land and water surfaces in remote locations. diva-portal.org Another pathway involves the biotransformation of inhaled or ingested precursors by wildlife. diva-portal.org This atmospheric transport and subsequent degradation of precursors is considered a major pathway for the global distribution of persistent perfluorinated compounds. nih.govdiva-portal.org

Q & A

Q. What are the common synthetic routes for methyl nonafluorobutanesulfonate, and how can purity be optimized?

this compound is typically synthesized via sulfonation of perfluorobutane derivatives followed by methylation. Key steps include controlling reaction stoichiometry (e.g., molar ratios of sulfonating agents like sulfur trioxide) and purification via fractional distillation or recrystallization. Purity optimization requires rigorous exclusion of moisture and use of inert atmospheres to prevent hydrolysis . Analytical techniques such as NMR (¹⁹F and ¹H) and X-ray photoelectron spectroscopy (XPS) are critical for verifying structural integrity and purity ≥98% .

Q. How can researchers characterize the thermal stability of this compound for experimental applications?

Thermogravimetric analysis (TGA) under nitrogen or argon atmospheres is recommended to assess decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions. For reproducibility, heating rates should be standardized (e.g., 10°C/min), and results compared against reference compounds like potassium nonafluorobutanesulfonate .

Q. What solvents are compatible with this compound in organic synthesis?

The compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) but reacts with protic solvents (e.g., water, alcohols). Compatibility testing via UV-Vis spectroscopy or conductivity measurements is advised to avoid unintended side reactions .

Advanced Research Questions

Q. How can this compound be utilized in designing ionic liquids for electrochemical applications?

Its sulfonate group enables anion exchange in ionic liquids (ILs). For example, 1-butyl-3-methylimidazolium (BMI) ILs with nonafluorobutanesulfonate anions show enhanced electrochemical stability (up to 4.5 V vs. Li/Li⁺) in battery electrolytes. Methodologies include cyclic voltammetry to determine redox windows and impedance spectroscopy to measure ionic conductivity .

Q. What experimental strategies resolve contradictions in toxicity data for perfluorinated sulfonates like this compound?

Discrepancies arise from variations in exposure models (in vitro vs. in vivo) and analytical detection limits. Researchers should:

- Use isotopically labeled internal standards (e.g., ¹³C-PFBS) for precise quantification in LC-MS/MS.

- Conduct longitudinal studies to assess bioaccumulation kinetics.

- Compare results against EPA evidence synthesis frameworks for PFAS toxicity .

Q. How can this compound’s reactivity be leveraged in catalytic systems?

Its strong electron-withdrawing properties make it effective in Friedel-Crafts acylations. Experimental design should include:

- Kinetic studies under varying temperatures (25–80°C) to optimize reaction rates.

- Computational modeling (DFT) to map transition states and identify rate-limiting steps.

- Control experiments with non-fluorinated analogs to isolate electronic effects .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in sulfonate derivatives?

Multivariate regression analysis (e.g., partial least squares) correlates molecular descriptors (e.g., Hammett σ constants, log P) with experimental outcomes. Validation requires cross-referencing with crystallographic data (e.g., Cambridge Structural Database) .

Q. How should researchers design controlled studies to assess environmental persistence?

- Lab-scale: Use OECD 301B biodegradation tests with activated sludge inoculum.

- Field studies: Deploy passive samplers in water systems and quantify degradation products via HRMS.

- Controls: Include perfluorooctanesulfonate (PFOS) as a benchmark .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in electrochemical measurements?

- Calibrate electrodes (e.g., Ag/AgCl) daily.

- Report detailed electrolyte compositions (e.g., 0.1 M LiClO₄ in BMI-NfO ILs).

- Archive raw data (cyclic voltammograms, Nyquist plots) in open-access repositories .

Reference Table: Key Analytical Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.